2,3-Dimethyl-1-benzofuran-5-amine

Safety Handling Procurement

Many benzofuran scaffolds exhibit confounding MAO off-target activity, complicating CNS drug discovery assays. 2,3-Dimethyl-1-benzofuran-5-amine (CAS 3782-22-7) eliminates this noise with a quantified weak MAO-B inhibition profile (IC50 > 100,000 nM) and no MAO-A activity. • Clean CNS scaffold: cLogP 2.1, optimal for blood-brain barrier penetration • Defined negative control: structurally matched to active benzofurans without confounding pharmacology • EHS-ready: GHS Acute Tox. 3 Oral classification, storage class 6.1D simplifies lab compliance. Available in stock for immediate global dispatch.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 3782-22-7
Cat. No. B1281391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1-benzofuran-5-amine
CAS3782-22-7
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)N)C
InChIInChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3
InChIKeyMPRDDRBNHBYQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1-benzofuran-5-amine: A Research Scaffold


2,3-Dimethyl-1-benzofuran-5-amine is a heterocyclic organic compound from the benzofuran class, characterized by a fused benzene-furan ring system with a primary amine at the 5-position and methyl substituents at the 2- and 3-positions [1]. Its molecular formula is C10H11NO, with a molecular weight of 161.20 g/mol . The compound is primarily available as a solid and is intended for research and development purposes, particularly as a building block or chemical scaffold in the synthesis of more complex molecules, including potential pharmaceutical agents and advanced materials .

Core scaffold Benzofuran building block for pharmaceutical and materials R&D
Functional handle Primary amine at 5‑position enables versatile derivatization
Property tuning 2,3‑dimethyl groups adjust lipophilicity and electronic profile

Non-Substitutability of 2,3-Dimethyl-1-benzofuran-5-amine


While benzofuran-5-amines share a common core, the specific substitution pattern critically dictates their reactivity, physicochemical properties, and biological profile, rendering them non-interchangeable [1]. The 2- and 3-methyl groups on 2,3-Dimethyl-1-benzofuran-5-amine confer distinct differences in lipophilicity, steric hindrance, and electronic properties compared to unsubstituted 5-aminobenzofuran or saturated 2,3-dihydro-5-benzofuranamines [2]. For instance, this specific substitution can lead to a 3-4 order of magnitude difference in biological target affinity, as seen in MAO-B inhibition where this compound exhibits an IC50 > 100,000 nM, while other benzofuran derivatives in the same assay can achieve IC50 values in the low nanomolar range [3]. This quantifiable difference confirms that simple class-based substitution is invalid and procurement must be based on the specific structural identity of 2,3-Dimethyl-1-benzofuran-5-amine.

Substitution pattern controls reactivity and physicochemical behaviour; unsubstituted 5‑aminobenzofuran may not provide the same steric and electronic environment.
Saturated 2,3‑dihydro analogs differ markedly in lipophilicity and ring conformation, which can alter membrane partitioning and target recognition.
Biological target affinity can shift by orders of magnitude across benzofuran‑5‑amine derivatives; class‑based substitution risks unwanted off‑target activity or loss of desired profile.

Quantitative Differentiation of 2,3-Dimethyl-1-benzofuran-5-amine


Safety Profile vs. Unsubstituted 5-Aminobenzofuran

2,3-Dimethyl-1-benzofuran-5-amine carries a defined and quantifiable safety classification of Acute Toxicity Category 3 (Oral) and is assigned Storage Class Code 6.1D, indicating it is a non-combustible, acute toxic substance . In contrast, the unsubstituted analog, 5-aminobenzofuran, is not consistently classified with a quantifiable hazard statement by major suppliers, creating ambiguity for procurement and laboratory safety planning .

Hazard Classification
Reported
Target: Acute Tox. 3 Oral (H301)
Comparator: no quantifiable hazard statement consistently available
Defined
Ambiguous
Defined hazard classification supports compliant risk assessment and procurement planning.
Supplier safety documentation review; unsubstituted analog lacks consistent GHS categorization.
Safety Handling Procurement

MAO-B Off-Target Activity vs. Other Benzofurans

In a direct enzymatic assay, 2,3-Dimethyl-1-benzofuran-5-amine demonstrated an IC50 > 100,000 nM against recombinant human monoamine oxidase B (MAO-B) [1]. This represents a >1,400-fold lower potency than the potent benzofuran-based MAO-B inhibitor in the same assay class, which achieves an IC50 of approximately 70 nM [2]. This lack of potent activity is a key quantitative differentiation for users seeking a benzofuran scaffold that will not interfere with MAO-mediated pathways.

MAO‑B Inhibition
Class‑level
IC50 > 100,000 nM vs ~70 nM (class‑level comparator)
Target
Comparator
Indicates low probability of MAO‑B off‑target interference, supporting use as a non‑interfering scaffold.
Recombinant human MAO‑B enzymatic assay; >1,400‑fold lower potency vs potent class member.
MAO-B Neurological Disease Drug Discovery

Lipophilicity vs. 2,3-Dihydro-5-benzofuranamine

2,3-Dimethyl-1-benzofuran-5-amine has a calculated partition coefficient (cLogP) of 2.1, indicative of moderate lipophilicity suitable for blood-brain barrier penetration [1]. This is a significant quantitative difference from the saturated analog, 2,3-dihydro-5-benzofuranamine, which has a lower cLogP of approximately 1.4 [2].

Lipophilicity (cLogP)
Class‑level
Target cLogP = 2.1
Comparator (2,3‑dihydro analog) cLogP ≈ 1.4
Δ cLogP +0.7
Predicted permeability shift ~5‑fold increase
Supports scaffold selection for CNS permeability studies where moderate lipophilicity is considered.
In silico prediction; saturated analog shows lower membrane partitioning potential.
Lipophilicity ADME Medicinal Chemistry

Key Applications of 2,3-Dimethyl-1-benzofuran-5-amine


Non-Interfering Scaffold for CNS Kinase Inhibitor Libraries

This compound is ideal as a core scaffold for synthesizing kinase inhibitor libraries intended for CNS targets. Its moderate lipophilicity (cLogP = 2.1) is within the optimal range for CNS drug design, and its defined MAO-B inhibition profile (IC50 > 100,000 nM) provides a clean background with minimal risk of confounding off-target MAO activity [1]. Researchers can confidently functionalize the 5-amine handle without the experimental noise that a more active benzofuran core would introduce.

Defined Monomer for Electroluminescent Polymers

2,3-Dimethyl-1-benzofuran-5-amine can be utilized as a monomer or comonomer in the synthesis of organic electroluminescent materials, as suggested by its structural appearance in related patents for aromatic amine derivatives [1]. The presence of the electron-rich benzofuran core and the reactive primary amine allows for polymerization or incorporation into larger π-conjugated systems, while the methyl substituents can enhance solubility and prevent unwanted crystallization during device fabrication.

Negative Control for MAO Inhibitor Assays

Given its weak MAO-B inhibition (IC50 > 100,000 nM) and complete lack of MAO-A inhibition at 100,000 nM [1], this compound serves as an excellent vehicle or negative control for in vitro and cell-based assays evaluating benzofuran-based MAO inhibitors. Its structural similarity to active compounds, combined with its quantified lack of activity, allows researchers to deconvolute specific target engagement from non-specific scaffold effects, thereby increasing the rigor and reproducibility of pharmacological studies.

Compliant Hazard Classification for Procurement

Institutions with strict Environmental Health and Safety (EHS) protocols will find this compound preferable to the unsubstituted 5-aminobenzofuran analog. The availability of a clear GHS classification (Acute Tox. 3 Oral) and a defined storage class (6.1D) [1] streamlines the procurement process, simplifies safety training, and ensures compliance with laboratory safety standards, eliminating the administrative and operational uncertainty associated with purchasing less well-characterized analogs.

Application
Selection Property
Validation Focus
CNS kinase inhibitor library scaffold
Moderate lipophilicity and low MAO‑B off‑target activity
Off‑target MAO‑B screening; CNS MPO desirability
Organic electroluminescent monomer
Aromatic amine and electron‑rich benzofuran core
Incorporation into π‑conjugated polymers; film morphology
Negative control for MAO inhibitor assays
Weak MAO‑B and absent MAO‑A inhibition at 100 µM
Target engagement deconvolution; scaffold‑effect control
Procurement with defined hazard classification
Clear GHS Acute Tox. 3 Oral classification (H301)
EHS compliance; predictable risk assessment and storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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